Cyclabil
Description
Properties
CAS No. |
65394-89-0 |
|---|---|
Molecular Formula |
C44H60O5 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C23H32O3.C21H28O2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;2,13,16-19,23H,3,5-12H2,1H3/t18-,19-,20+,21+,23+;16-,17+,18+,19-,20-,21-/m10/s1 |
InChI Key |
WFHDOIKSUKQTLH-IBXXTFBESA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Synonyms |
18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(+-)-, mixt. with (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl pentanoate Cyclabil Cyklabil |
Origin of Product |
United States |
Scientific Research Applications
Energy Storage Applications
Lithium-Ion Batteries (LIBs)
Cyclabil has been investigated as a key component in enhancing the performance of lithium-ion batteries, particularly in terms of cyclability and capacity retention. Research indicates that modifications to the anode materials, such as silicon-based compounds, can significantly improve their cycling stability.
- Case Study: Silicon-Based Anodes
| Material | Initial Capacity (mAh/g) | Capacity After 50 Cycles (mAh/g) | Cyclability Improvement |
|---|---|---|---|
| Silicon Film | 1860 | 1650 | ~10% capacity fading |
| Silicon + FSN | 2000 | 1800 | ~10% capacity fading |
Magnesium Rechargeable Batteries
Another promising application of this compound is in magnesium rechargeable batteries. Research has focused on optimizing the composition of cathode materials to achieve better cyclability and discharge capacities. For instance, Mg₁.₃₃V₁.₆₇₋ₓMnₓO₄ compounds have shown significant potential due to their uniform composition and robust electrochemical performance .
Neuromorphic Computing
This compound is also being explored for its applications in neuromorphic computing, where it contributes to the development of synaptic devices that mimic biological synapses. These devices utilize the cyclability of magnetic states to store information in a manner similar to neural networks.
- Case Study: Cobalt Ferrite Nanopillars
| Device Type | Material | Cyclability (Cycles) | Magnetic States |
|---|---|---|---|
| Synaptic Device | Cobalt Ferrite Nanopillars | >2000 | Non-volatile, multilevel states |
Material Science Innovations
The unique properties of this compound have led to advancements in material science, particularly concerning its structural characteristics and interactions at the nanoscale.
- Case Study: Amorphous Structures
- The creation of amorphous structures through high-energy processing methods has been shown to enhance the mechanical properties and electrochemical performance of materials used in energy storage devices. This approach allows for better accommodation of volume changes during cycling, thus improving overall cyclability .
Comparison with Similar Compounds
Key Findings :
- This compound® achieves higher endometrial LNG concentrations compared to LNG IUS, suggesting enhanced local efficacy for endometrial pathologies .
- Systemic exposure (blood and fat) is lower with this compound® , reducing off-target effects .
Pharmacodynamic and Structural Comparisons
(a) Mechanism of Action
Both this compound® and LNG IUS act via progesterone receptor agonism, suppressing endometrial proliferation. However, This compound®’s oral delivery necessitates hepatic first-pass metabolism, altering bioavailability, whereas LNG IUS provides direct uterine release .
(c) Structural Analogs
Other progestins, such as norethisterone (oral) and etonogestrel (implant), share structural similarities with LNG but differ in metabolic stability and receptor affinity. For instance:
- Norethisterone: Higher estrogenic activity, increasing thromboembolic risk.
- Etonogestrel: Longer half-life but requires surgical insertion.
Research Implications and Limitations
The comparative study provides critical insights but has limitations:
- Small sample size (n=13).
- Short observation period.
- Discrepancy between results and conclusion (see Section 2.1).
Further studies should explore:
- Dose-response relationships for this compound®.
- Long-term safety of elevated endometrial LNG concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
